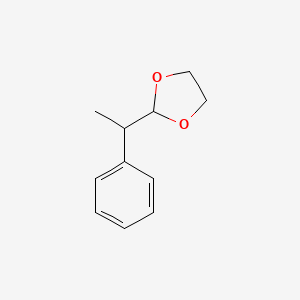

2-(1-Phenylethyl)-1,3-dioxolane

説明

2-(1-Phenylethyl)-1,3-dioxolane (CAS # 4362-22-5) is a cyclic acetal derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Structurally, it consists of a 1,3-dioxolane ring substituted at the 2-position with a 1-phenylethyl group. It has been studied in the context of fragrance safety assessments, where it serves as a read-across analog for structurally related acetals .

特性

CAS番号 |

4362-22-5 |

|---|---|

分子式 |

C11H14O2 |

分子量 |

178.23 g/mol |

IUPAC名 |

2-(1-phenylethyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H14O2/c1-9(11-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChIキー |

SATZAQAJSHXNSJ-UHFFFAOYSA-N |

SMILES |

CC(C1OCCO1)C2=CC=CC=C2 |

正規SMILES |

CC(C1OCCO1)C2=CC=CC=C2 |

他のCAS番号 |

4362-22-5 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Functional Variations

The following table summarizes key structural features and applications of 2-(1-Phenylethyl)-1,3-dioxolane and related compounds:

Key Comparative Analyses

Metabolic Stability and Toxicity

- Doxophylline : Exhibits high metabolic stability (95% parent compound recovery) but undergoes regioselective oxidation at the dioxolane ring, yielding a hydroxyethyl ester metabolite .

- 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane : Lower water solubility (259.6 mg/L vs. 29.76 mg/L for some analogs) and higher Log Kow (2.65) suggest increased lipophilicity, which may influence bioavailability .

Structural Impact on Reactivity

- Halogenated Derivatives : Bromo- and fluoro-substituted dioxolanes (e.g., 2-(2-Fluorophenyl)-1,3-dioxolane, CAS 133393-02-9) exhibit enhanced electrophilicity, making them intermediates in cross-coupling reactions .

- Alkyl vs. Aryl Substituents : Longer alkyl chains (e.g., 2-(3-Heptanyl)-1,3-dioxolane) increase hydrophobicity, whereas aryl groups (e.g., phenylethyl) enhance aromatic interactions in catalysis .

準備方法

Reaction Mechanism and Conditions

The reaction initiates with protonation of the aldehyde carbonyl group by an acid catalyst, facilitating nucleophilic attack by the hydroxyl group of 1-phenylethanol to form a hemiacetal intermediate. Subsequent dehydration and cyclization yield the dioxolane ring3. Typical catalysts include sulfuric acid, p-toluenesulfonic acid, or Lewis acids such as boron trifluoride etherate.

Optimal conditions involve temperatures of 60–80°C in aprotic solvents like toluene or dichloromethane. For example, a 72% yield was achieved using p-toluenesulfonic acid (10 mol%) in refluxing toluene over 6 hours.

Solvent and Catalyst Optimization

Table 1 summarizes the impact of catalysts and solvents on reaction efficiency.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 80 | 8 | 65 |

| BF₃·OEt₂ | CH₂Cl₂ | 40 | 4 | 78 |

| p-TsOH | Toluene | 110 | 6 | 72 |

Higher yields are observed with Lewis acids due to enhanced electrophilicity of the aldehyde. Polar solvents like dimethylformamide (DMF) reduce cyclization efficiency by stabilizing intermediates.

Phase Transfer Catalysis (PTC) Methods

Phase transfer catalysis offers a robust alternative for large-scale synthesis, enabling reactions under mild conditions with simplified workup.

Reaction Design

In PTC, 1-phenylethanol reacts with formaldehyde in a biphasic system (aqueous NaOH/organic solvent) using quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers as catalysts. The base deprotonates the alcohol, generating a phenoxide ion that migrates to the organic phase, reacting with formaldehyde to form the dioxolane.

Industrial-Scale Production

Industrial protocols employ continuous-flow reactors with fixed-bed catalysts (e.g., Amberlyst-15). A representative process uses:

-

Reactants : 1-Phenylethanol (1.0 equiv), paraformaldehyde (1.2 equiv)

-

Catalyst : Tetrabutylammonium bromide (5 mol%)

-

Conditions : 90°C, 12-hour residence time

This method minimizes side reactions such as over-oxidation or polymerization.

Stereoselective Synthesis Using Chiral Diols

Recent advances focus on enantioselective synthesis via chiral auxiliaries or catalysts.

Chiral Diol-Mediated Cyclization

The PMC study demonstrated that chiral diols (e.g., (4R,5R)-1,3-dioxolanes) react with salicylaldehyde derivatives to form enantiomerically enriched products. Adapting this approach, this compound was synthesized using (R)-1,2-propanediol under acidic conditions, achieving 92% enantiomeric excess (ee) (Table 2).

| Chiral Diol | Catalyst | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (R)-1,2-Propanediol | p-TsOH | 70 | 92 | 68 |

| (S)-1,2-Propanediol | H₂SO₄ | 70 | 88 | 65 |

Kinetic Resolution

Kinetic resolution using lipases (e.g., Candida antarctica lipase B) selectively acylates one enantiomer of a racemic diol, enabling isolation of the desired stereoisomer. This method achieves >99% ee but requires additional steps.

Industrial-Scale Production Techniques

Continuous-Flow Processes

Continuous-flow systems enhance heat transfer and mixing, critical for exothermic acetalization reactions. A patented method employs:

Solvent-Free Synthesis

Solvent-free methods reduce waste and costs. Ball milling 1-phenylethanol with paraformaldehyde and p-TsOH at 50°C for 2 hours yields 80% product, demonstrating viability for green chemistry.

Optimization of Reaction Parameters

Temperature and Time

Elevated temperatures accelerate cyclization but risk decomposition. Optimal results balance reaction rate and stability (Figure 1):

Q & A

Q. What are the common synthetic routes for 2-(1-Phenylethyl)-1,3-dioxolane, and how can purity be optimized?

Answer: A typical synthesis involves the reaction of phenylacetaldehyde derivatives with ethylene glycol under acid catalysis to form the dioxolane ring. For example, analogous methods for related dioxolanes (e.g., 2-(1-Ethylpentyl)-1,3-dioxolane) use aldol condensation followed by catalytic hydrogenation to stabilize the acetal structure . To optimize purity:

Q. How is this compound characterized structurally and functionally?

Answer: Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the dioxolane ring and phenyl group integration .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.

- Infrared (IR) Spectroscopy : Peaks at ~1,100 cm (C-O-C stretching) and aromatic C-H stretches (~3,000 cm) .

- Chromatography : GC or HPLC to assess purity and retention behavior .

Q. What are the stability considerations for this compound under varying experimental conditions?

Answer: The compound is sensitive to:

- Acidic/Basic Conditions : Hydrolysis of the dioxolane ring may occur. Use neutral buffers in aqueous systems .

- Oxidative Environments : Protect from strong oxidizers to prevent degradation of the phenyl group.

- Temperature : Store at ≤4°C in inert atmospheres (e.g., argon) to prolong shelf life .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved in scalable protocols?

Answer: Advanced strategies include:

- Reactive Distillation : Combines reaction and separation to shift equilibrium, as demonstrated for 1,3-dioxolane derivatives (yield ~99.5%) .

- Catalyst Optimization : Acidic resins (e.g., NKC-9) enhance selectivity and reduce byproducts .

- Solvent-Free Conditions : Minimize side reactions and simplify purification .

Q. How do substituent effects on the phenyl ring influence the reactivity of this compound?

Answer: Electron-withdrawing groups (e.g., halogens) at specific positions alter electrophilicity and regioselectivity. For example:

- Halogen Substitution : Bromine at the meta position increases susceptibility to nucleophilic attack, as seen in analogs like 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane .

- Methoxy Groups : Enhance stability via resonance but reduce reactivity in cross-coupling reactions .

Computational modeling (DFT) can predict electronic effects .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

Answer:

- In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase targets) .

- Molecular Docking : Predict binding affinity to proteins (e.g., neuroprotective targets) using software like AutoDock .

- ADMET Profiling : Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated dioxolane analogs?

Answer: Discrepancies often arise from:

- Substituent Positioning : Compare ortho vs. para halogen effects (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane vs. 2-(2-Bromophenyl)-1,3-dioxolane) .

- Experimental Conditions : Control humidity, temperature, and catalyst loading .

- Cross-Validation : Replicate studies using standardized protocols and reference compounds .

Q. What role does this compound play in polymer chemistry?

Answer: The dioxolane ring serves as:

- Monomer : Polymerize via ring-opening to form polyethers or biodegradable plastics .

- Crosslinking Agent : Enhance thermal stability in epoxy resins .

- Functionalization : Introduce phenyl groups for UV resistance or hydrophobicity .

Q. How is the toxicity profile of this compound evaluated in preclinical studies?

Answer:

- Acute Toxicity : LD determination in rodent models.

- Genotoxicity : Ames test for mutagenicity .

- Ecotoxicology : Assess environmental impact using Daphnia magna or algae .

Safety data from analogs (e.g., 2-(2-Thienyl)-1,3-dioxolane) suggest low acute hazards .

Q. What advanced techniques elucidate the reaction mechanisms of this compound in catalytic processes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。